

Efficacy and Safety of Iguratimod in Rheumatic Diseases

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Compound Focus: Iguratimod

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The tables below summarize the key efficacy and safety outcomes of **iguratimod** for different diseases, as reported in recent meta-analyses.

Table 1: Efficacy of Iguratimod for Rheumatoid Arthritis (RA) [1] [2] [3]

Outcome Measure	Result (IGU vs. Control)	Statistical Summary	Number of RCTs Included
ACR20 Response	Improved	RR 1.45 [1.14, 1.84], p = 0.003 [2]	43 [2]
ACR50 Response	Improved	RR 1.80 [1.43, 2.26], p < 0.00001 [2]	43 [2]
ACR70 Response	Improved	RR 1.84 [1.27, 2.67], p = 0.001 [2]	43 [2]
Disease Activity (DAS28)	Decreased	WMD -1.11 [-1.69, -0.52], p = 0.0002 [2]	43 [2]
Inflammation (ESR)	Reduced	WMD -11.05 [-14.58, -7.51], p < 0.00001 [2]	43 [2]

Outcome Measure	Result (IGU vs. Control)	Statistical Summary	Number of RCTs Included
Inflammation (CRP)	Reduced	SMD -1.52 [-2.02, -1.02], p < 0.00001 [2]	43 [2]
Autoantibody (RF)	Reduced	SMD -1.65 [-2.48, -0.82], p < 0.0001 [2]	43 [2]

Table 2: Efficacy of Iguratimod for Other Autoimmune Diseases [1] [2]

Disease	Key Efficacy Outcomes	Statistical Summary	Number of RCTs Included
Ankylosing Spondylitis (AS)	Decreased BASDAI, BASFI, VAS, and inflammatory markers (ESR, CRP, TNF- α) [1] [2]	BASDAI: SMD -1.68 [-2.32, -1.03], p < 0.00001 [1]	9 [2]
Primary Sjögren's Syndrome (PSS)	Reduced ESSPRI and ESSDAI scores, increased Schirmer's test score [2]	ESSPRI (IGU only): WMD -2.10 [-2.40, -1.81], p < 0.00001 [2]	32 [2]
Osteoarthritis (OA)	Decreased VAS pain score and WOMAC index [1]	VAS: WMD -2.20 [-2.38, -2.01], p < 0.00001 [1]	Reported in [1]

Table 3: Safety Profile of Iguratimod [2] [3]

Analysis Context	Finding on Adverse Events (AEs)	Statistical Summary
RA (IGU + MTX vs. MTX)	Lower incidence of AEs with combination therapy	RR 0.84 [0.78, 0.91], p < 0.00001 [2]
PSS (IGU only vs. Control)	Lower incidence of AEs with monotherapy	RR 0.66 [0.48, 0.98], p = 0.01 [2]

Analysis Context	Finding on Adverse Events (AEs)	Statistical Summary
RA (IGU Monotherapy vs. MTX)	Similar risks for gastrointestinal reactions, leucopenia, and liver enzyme elevation	No significant difference (P > 0.05) [3]

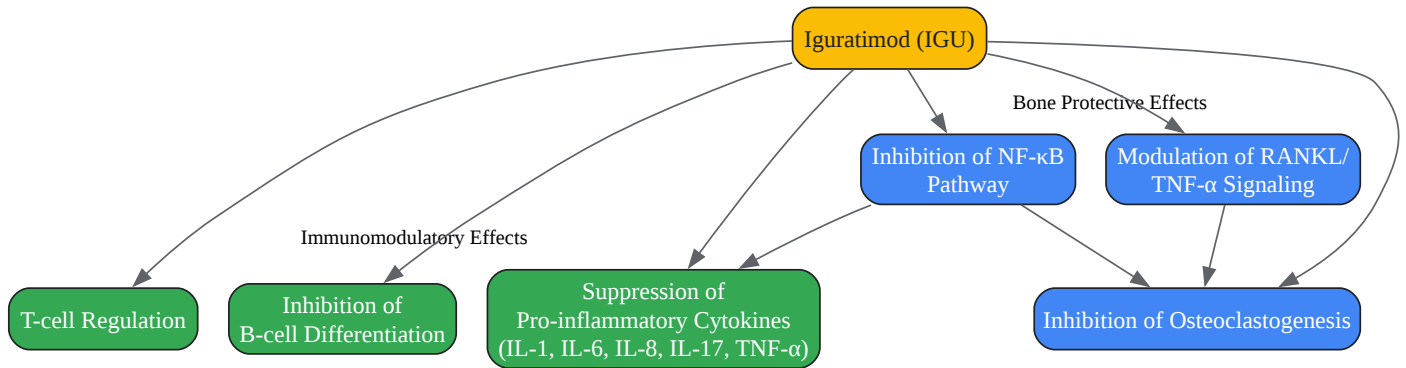
Experimental Protocols and Methodologies

The robust evidence for **iguratimod** comes from systematic reviews that adhere to strict methodological standards.

- **Systematic Review Protocol:** The included meta-analyses were conducted according to predefined protocols registered with PROSPERO (e.g., CRD42021289249, CRD42021289489) and followed the PRISMA guidelines [1] [4] [2]. This minimizes bias and ensures transparency and reproducibility.
- **Literature Search Strategy:** Researchers comprehensively searched multiple English and Chinese databases (e.g., PubMed, Embase, Cochrane Library, CNKI, Wanfang) from their inception dates up to February 2024 or July 2022, using a combination of keywords and subject terms related to "iguratimod," "rheumatoid arthritis," and "randomized controlled trial" [1] [4] [2].
- **Study Selection and Data Extraction:** Two researchers independently screened the searched studies against pre-specified inclusion and exclusion criteria [1] [2]. The typical **inclusion criteria** were:
 - **Participants:** Patients diagnosed with a rheumatic or autoimmune disease (e.g., RA, AS, PSS) by accepted criteria.
 - **Intervention:** The experimental group received IGU, either as monotherapy or combined with other drugs.
 - **Control:** The control group received a placebo, conventional therapy, or another DMARD.
 - **Study Design:** Only Randomized Controlled Trials (RCTs) were included. Data from eligible studies were then extracted using standardized forms [1] [4].
- **Risk of Bias and Data Synthesis:** The quality of each included RCT was assessed using the Cochrane Risk of Bias tool [3]. For data synthesis, meta-analysis was performed using software like RevMan 5.4 or STATA 12.0. Continuous outcomes (e.g., DAS28, ESR) were analyzed using Weighted Mean Difference (WMD) or Standardized Mean Difference (SMD), while dichotomous outcomes (e.g., ACR20, adverse events) were analyzed using Risk Ratios (RR). Statistical heterogeneity was assessed using the I² statistic [1] [2] [3].

Mechanisms of Action: Signaling Pathways

Iguratimod exerts its effects through multiple immunomodulatory and anti-inflammatory mechanisms. The following diagram illustrates its key signaling pathways.



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Iguratimod's Key Mechanisms of Action [5] [6] [2]

The diagram shows that **iguratimod's** mechanisms are multifaceted:

- **Immunomodulatory Effects:** IGU modulates the immune system by regulating the balance of T helper cells (e.g., Th1, Th17) and regulatory T cells (Treg). It also inhibits the differentiation of B cells into plasma cells, thereby reducing the production of autoantibodies and immunoglobulins [1] [2] [3].
- **Anti-inflammatory Effects:** A core mechanism is the suppression of key pro-inflammatory cytokines and signaling pathways. IGU has been shown to inhibit the production of IL-1, IL-6, IL-8, IL-17, and TNF-α. This is partly achieved through the inhibition of the **NF-κB signaling pathway**, a master regulator of inflammation [6] [2] [3].
- **Bone Protective Effects:** IGU inhibits osteoclastogenesis (the formation of bone-resorbing cells) both directly and by modulating the RANKL and TNF-α signaling pathways. This helps prevent bone and cartilage destruction, which is a hallmark of RA [5] [3].

Conclusion

In summary, current high-level evidence demonstrates that **iguratimod** is an effective and safe treatment option for several rheumatic diseases. Its unique multi-target mechanism of action, targeting both inflammation and immune dysregulation, along with its beneficial bone-protective properties, positions it as a valuable csDMARD in the therapeutic arsenal.

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